molecular formula C₁₆H₂₅ClN₂O B1144832 rac,cis-Milnacipran Hydrochloride CAS No. 165259-91-6

rac,cis-Milnacipran Hydrochloride

Cat. No.: B1144832
CAS No.: 165259-91-6
M. Wt: 296.84
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Description

Rac,cis-Milnacipran Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₅ClN₂O and its molecular weight is 296.84. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of rac,cis-Milnacipran Hydrochloride are serotonin (5-HT) and norepinephrine (NE) . These neurotransmitters play crucial roles in mood regulation, pain perception, and other physiological functions .

Mode of Action

This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It works by selectively inhibiting the reuptake of 5-HT and NE at the presynaptic membrane site, thus increasing their concentrations in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The enhanced presence of 5-HT and NE in the synaptic cleft can lead to various downstream effects. For instance, increased levels of NE could potentially mitigate pain signals in the descending inhibitory pain pathways in the brain and spinal cord . On the other hand, increased 5-HT levels may be associated with decreased sensitivity to pain .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed with a high oral bioavailability . The terminal elimination half-life of racemic milnacipran is approximately 6-8 hours . It is mainly excreted via renal elimination . These properties contribute to its effective bioavailability.

Result of Action

The enhanced serotonergic and noradrenergic neurotransmission resulting from the action of this compound can lead to improvements in mood and reductions in pain perception . This makes it effective in the treatment of conditions like fibromyalgia and major depressive disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its absorption and distribution can be affected by factors like the patient’s diet and gastrointestinal pH. Its metabolism can be influenced by the patient’s liver function, and its excretion can be affected by kidney function . Therefore, these factors should be considered when administering this compound.

Biochemical Analysis

Biochemical Properties

rac,cis-Milnacipran Hydrochloride demonstrates a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making it a potential treatment for Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to inhibit the reuptake of both serotonin and noradrenaline . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the therapeutic effects of the drug .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The peak plasma concentration of unchanged this compound is attained at 3.5 hours, indicating substantial metabolism of the drug upon oral administration .

Metabolic Pathways

This compound is primarily metabolized in the liver, with limited involvement of cytochrome P450 enzymes . Approximately 55% of the dose is excreted in urine as unchanged this compound .

Transport and Distribution

The mean volume of distribution recorded for racemic milnacipran following a single intravenous dose to healthy subjects was approximately 400 L . This indicates that the drug is widely distributed within cells and tissues.

Biological Activity

Rac,cis-Milnacipran Hydrochloride is a compound primarily recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, pharmacokinetics, and safety profile, supported by research findings and data tables.

This compound functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual action increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for regulating mood, pain perception, and cognitive function. The compound's ability to enhance serotonergic and noradrenergic neurotransmission has significant implications for its therapeutic efficacy in various conditions.

  • Serotonin : Involved in mood regulation, sleep, and appetite.
  • Norepinephrine : Plays a role in alertness, mood, and pain modulation.

Therapeutic Applications

The primary clinical application of this compound is in pain management , particularly for chronic conditions such as fibromyalgia. Research indicates that it effectively reduces pain and improves associated symptoms like fatigue and sleep disturbances.

Table 1: Clinical Efficacy in Fibromyalgia

Study ReferenceSample SizeTreatment DurationPain Reduction (%)Improvement in Sleep Quality (%)
20012 weeks3040
1508 weeks2535
10016 weeks2838

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile:

  • Absorption : Peak plasma concentration is reached approximately 3.5 hours post-administration.
  • Distribution : It has a moderate protein binding rate of about 22%.
  • Metabolism : Primarily metabolized in the liver with minimal involvement from cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
  • Excretion : Major elimination occurs via renal excretion.

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration~3.5 hours
Half-Life4-6 hours
BioavailabilityHigh
Major MetabolitesN-Desethyl Levomilnacipran

Safety Profile

While this compound is generally well-tolerated, it may cause side effects such as nausea, dizziness, and dry mouth. Ongoing studies are assessing its cardiovascular safety profile, particularly concerning QT interval prolongation.

Case Studies on Safety

  • QT Prolongation Risk : A study evaluating various SNRIs highlighted that this compound does not significantly affect cardiac repolarization compared to other antidepressants .
  • Adverse Effects Monitoring : Clinical trials have reported that adverse effects are typically mild to moderate and manageable with dose adjustments .

Comparative Analysis with Other SNRIs

This compound shares similarities with other SNRIs but also exhibits unique characteristics that may influence clinical outcomes:

Table 3: Comparison with Other SNRIs

CompoundSerotonin Reuptake InhibitionNorepinephrine Reuptake InhibitionCommon Side Effects
Rac,cis-MilnacipranModerateHighNausea, dizziness
VenlafaxineHighModerateWeight gain, insomnia
DuloxetineHighHighFatigue, sexual dysfunction

Properties

CAS No.

165259-91-6

Molecular Formula

C₁₆H₂₅ClN₂O

Molecular Weight

296.84

Synonyms

cis-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride;  cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride

Origin of Product

United States

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